molecular formula C14H17NO3 B12519429 Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate CAS No. 798555-63-2

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

Cat. No.: B12519429
CAS No.: 798555-63-2
M. Wt: 247.29 g/mol
InChI Key: ZPNOSIAWWAAVBG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is an organic compound with a complex structure that includes an amino group, a methyl group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a suitable aldehyde and an amine, followed by esterification and other functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts like cerium ammonium nitrate can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone

Uniqueness

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

798555-63-2

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

InChI

InChI=1S/C14H17NO3/c1-10(14(17)18-2)8-12(15)9-13(16)11-6-4-3-5-7-11/h3-7,9-10H,8,15H2,1-2H3

InChI Key

ZPNOSIAWWAAVBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=CC(=O)C1=CC=CC=C1)N)C(=O)OC

Origin of Product

United States

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